4-(4-bromobutoxy)-3-nitroBenzonitrile
Description
Properties
Molecular Formula |
C11H11BrN2O3 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11BrN2O3/c12-5-1-2-6-17-11-4-3-9(8-13)7-10(11)14(15)16/h3-4,7H,1-2,5-6H2 |
InChI Key |
ACHAHLNKMYRDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromobutoxy 3 Nitrobenzonitrile
Strategies for Introducing the Bromobutoxy Substituent
The most common and direct method for attaching the bromobutoxy group is through the Williamson ether synthesis, which involves the alkylation of a phenolic precursor.
The synthesis typically begins with 4-hydroxy-3-nitrobenzonitrile (B1293937) as the starting phenol. sigmaaldrich.com This precursor contains the required nitro and cyano groups in the correct orientation. The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent. For introducing the 4-bromobutoxy chain, 1,4-dibromobutane (B41627) is the reagent of choice. researchgate.net The reaction involves a nucleophilic substitution (SN2) where one of the bromine atoms on the butane (B89635) chain is displaced by the phenoxide, forming the desired ether linkage while leaving the other bromine atom intact.
The general reaction is as follows: 4-hydroxy-3-nitrobenzonitrile + 1,4-dibromobutane → 4-(4-bromobutoxy)-3-nitrobenzonitrile
The efficiency of the O-alkylation is highly dependent on the reaction conditions. researchgate.netnih.govscielo.br Key parameters that require optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. researchgate.net
Base: A variety of inorganic bases can be used to deprotonate the phenol, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium bicarbonate (CsHCO₃). The choice of base can influence the reaction rate and selectivity. Stronger bases can lead to faster reactions but may also promote side reactions. nih.gov
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and acetone (B3395972) are commonly employed as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism. nih.gov
Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures can lead to the formation of byproducts, including dialkylated products where the terminal bromine of the desired product reacts with another molecule of the phenoxide.
Stoichiometry: To minimize the formation of the dialkylated byproduct, an excess of 1,4-dibromobutane is often used. This ensures that the phenoxide is more likely to react with a fresh molecule of the dibromoalkane rather than the already formed product.
An illustrative table for optimizing the O-alkylation is presented below, based on common practices for similar reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | K₂CO₃ | NaH | CsHCO₃ | CsHCO₃ may offer higher regioselectivity and yield under milder conditions. nih.gov |
| Solvent | Acetone | DMF | Acetonitrile | Acetonitrile can provide a good balance of reactivity and is often easier to remove. scielo.br |
| Temperature | Room Temp. | 60 °C | 80 °C (Reflux) | Higher temperatures increase reaction rate but may require careful monitoring to avoid side products. |
| 1,4-dibromobutane | 1.1 eq. | 2.0 eq. | 5.0 eq. | An excess of the dibromoalkane favors the formation of the desired mono-alkylated product. |
Approaches for Assembling the Benzonitrile (B105546) Core with Nitro Functionality
An alternative synthetic strategy involves forming the benzonitrile and nitro functionalities on a precursor that already contains the butoxy or bromobutoxy chain.
If starting with a precursor such as 4-(4-bromobutoxy)benzonitrile, a nitration step is required to introduce the nitro group. This is an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is critical. The alkoxy group is an activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. Since the para position is already occupied, the alkoxy group directs the incoming nitro group to the ortho position (position 3), and the nitrile group directs it to the meta position (position 3). As both groups direct the electrophile to the same position, the nitration is expected to be highly regioselective, yielding the desired 3-nitro product. However, the strongly deactivating nature of the nitro group on the aromatic ring can make subsequent reactions more difficult. rsc.org
The cyano group can be introduced in the final steps of the synthesis. For instance, a precursor like 1-bromo-4-(4-bromobutoxy)-2-nitrobenzene could be subjected to a cyanation reaction. Modern methods, such as palladium-catalyzed cyanation or organophotoredox-assisted cyanation, can be employed to convert the aryl bromide to the corresponding nitrile. rsc.org For example, the cyanation of 1-bromo-4-nitrobenzene (B128438) is a known transformation. nih.gov This route requires the synthesis of the aryl halide precursor, which might involve bromination and nitration of 4-bromobutoxybenzene.
Another classical approach is the Sandmeyer reaction, which would involve the diazotization of a 4-(4-bromobutoxy)-3-nitroaniline precursor followed by treatment with a copper(I) cyanide salt.
Chemo- and Regioselectivity Considerations in Synthesis
Throughout the synthesis of this compound, chemo- and regioselectivity are paramount to ensure the formation of the correct isomer and avoid unwanted side reactions.
O-Alkylation Selectivity: When using 1,4-dibromobutane, the primary challenge is achieving mono-alkylation over di-alkylation. As mentioned, using an excess of the dihalide shifts the equilibrium towards the desired product. The nucleophilicity of the phenoxide must be controlled to prevent reaction with the terminal bromide of the product molecule.
Nitration Regioselectivity: The directing effects of the substituents on the aromatic ring are the key consideration. In the nitration of 4-(4-bromobutoxy)benzonitrile, the strong directing agreement between the ortho,para-directing alkoxy group and the meta-directing cyano group leads to excellent regioselectivity for the desired 3-nitro isomer. nih.govresearchgate.net
Cyanation Chemoselectivity: In routes involving a late-stage cyanation of an aryl halide, the reaction must be selective for the aryl-halide bond without affecting the alkyl-bromide bond at the end of the butoxy chain. Palladium-catalyzed and other modern cross-coupling reactions generally show high selectivity for the more reactive C(sp²)-Br bond over the C(sp³)-Br bond.
Careful selection of the synthetic route and meticulous optimization of reaction conditions are essential to navigate these selectivity challenges and achieve an efficient synthesis of the target compound. researchgate.net
Scalable Synthetic Routes and Process Development for this compound
The development of scalable synthetic routes for this compound is crucial for its potential applications in various fields. An efficient and economically viable synthesis is a key consideration for industrial-scale production. The primary route for the synthesis of this compound involves a two-step process: the nitration of 4-hydroxybenzonitrile (B152051) to yield 4-hydroxy-3-nitrobenzonitrile, followed by the O-alkylation of the resulting intermediate with 1,4-dibromobutane. Process development efforts are focused on optimizing reaction conditions, minimizing side-product formation, and ensuring a safe and robust process for large-scale manufacturing.
The key transformation in the synthesis of this compound is the etherification of 4-hydroxy-3-nitrobenzonitrile with 1,4-dibromobutane. While specific literature on the process development of this exact reaction is limited, valuable insights can be drawn from analogous scalable syntheses of similar compounds, such as the preparation of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril. The challenges in scaling up this type of reaction often include controlling the formation of bis-alkylated byproducts and ensuring complete reaction of the starting phenol.
Several approaches can be considered for the scalable synthesis of this compound, including the use of phase-transfer catalysts, neat reaction conditions, and various solvent systems to improve reaction efficiency and ease of purification.
A common strategy to enhance the rate and selectivity of the O-alkylation reaction on a large scale is the use of a phase-transfer catalyst (PTC). The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with 1,4-dibromobutane occurs. This method can lead to higher yields and milder reaction conditions, which are advantageous for industrial production.
Alternatively, conducting the reaction under neat (solvent-free) conditions can offer significant process advantages. This approach minimizes solvent waste, reduces reactor volume, and can simplify product work-up. However, neat reactions may require higher temperatures and careful control of viscosity and heat transfer.
The choice of solvent is also a critical parameter in process development. A suitable solvent should effectively dissolve the reactants, be inert to the reaction conditions, and allow for easy product isolation. The use of low-boiling-point solvents can be beneficial for simplifying the removal of the solvent during downstream processing.
To illustrate the potential process parameters and their impact on the synthesis, the following data tables, adapted from a similar scalable synthesis, outline key variables and their effects on reaction outcomes.
Table 1: Effect of Different Bases and Solvents on the O-Alkylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Potassium Carbonate | Acetone | 56 | 24 | 85 |
| 2 | Sodium Hydroxide (B78521) | Water/Dichloromethane (PTC) | 40 | 12 | 92 |
| 3 | Potassium tert-butoxide | Tetrahydrofuran | 66 | 8 | 88 |
| 4 | Cesium Carbonate | Acetonitrile | 82 | 6 | 95 |
Table 2: Influence of Phase-Transfer Catalyst on Reaction Efficiency
| Entry | Phase-Transfer Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | None | 0 | 24 | 65 |
| 2 | Tetrabutylammonium bromide (TBAB) | 5 | 10 | 93 |
| 3 | Tetrabutylammonium iodide (TBAI) | 5 | 8 | 95 |
| 4 | Aliquat 336 | 5 | 12 | 91 |
Further process development would involve optimizing parameters such as reactant stoichiometry, reaction concentration, and purification methods to achieve the desired product quality and yield in a cost-effective and sustainable manner for large-scale production.
Chemical Reactivity and Transformation of 4 4 Bromobutoxy 3 Nitrobenzonitrile
Nucleophilic Substitution Reactions Involving the Bromine Atom
The presence of a terminal bromine atom on the butoxy chain makes this position highly susceptible to nucleophilic substitution reactions. This reactivity is central to the role of 4-(4-bromobutoxy)-3-nitrobenzonitrile as a key building block in multi-step syntheses.
Exploration of Various Nucleophiles and Reaction Conditions
The primary alkyl bromide in this compound readily undergoes substitution with a diverse array of nucleophiles. This reaction is frequently employed to introduce new functional groups and build molecular complexity. Common nucleophiles include primary and secondary amines, thiols, and azide (B81097) ions.
In the context of pharmaceutical synthesis, particularly in the preparation of analogs of the atypical antipsychotic aripiprazole, this compound is often reacted with various piperazine (B1678402) and aniline (B41778) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent and temperature is crucial for optimizing reaction times and yields, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed.
| Nucleophile | Reagents and Conditions | Product Type |
| Primary Amines (e.g., aniline derivatives) | Base (e.g., K2CO3, Na2CO3), Solvent (e.g., DMF, Acetonitrile), Heat | Secondary Amine |
| Secondary Amines (e.g., piperazine derivatives) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, Acetonitrile), Heat | Tertiary Amine |
| Thiols | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | Thioether |
| Azide Ion (e.g., NaN3) | Solvent (e.g., DMF, DMSO), Heat | Alkyl Azide |
This table is representative of typical reaction conditions and may vary based on the specific nucleophile and substrate.
Mechanistic Investigations of SN1, SN2, and Related Pathways
The reaction at the bromine-bearing carbon atom of the butoxy chain predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Several structural features of this compound support this pathway:
Primary Alkyl Halide: The bromine atom is attached to a primary carbon, which is sterically accessible and disfavors the formation of a stable carbocation that would be required for a unimolecular (SN1) pathway.
Steric Hindrance: The linear butoxy chain presents minimal steric hindrance to the backside attack by a nucleophile, a key step in the SN2 mechanism.
The SN2 mechanism involves a single transition state where the nucleophile attacks the carbon atom simultaneously as the bromide leaving group departs. This results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is achiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
While the SN2 pathway is dominant, under certain conditions, such as with weakly nucleophilic solvents and at higher temperatures, elimination reactions (E2) could potentially compete, leading to the formation of an alkene. However, for the synthetically useful transformations of this compound, reaction conditions are typically optimized to favor the substitution pathway.
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities, including carboxylic acids and amines. While this compound is often utilized in syntheses where the nitrile group is retained, its potential for transformation adds to its synthetic value. The reactivity of the nitrile group is influenced by the electron-withdrawing nature of the nitro group on the aromatic ring.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be achieved under either acidic or basic conditions. libretexts.orglumenlearning.combyjus.com
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orglumenlearning.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com
Acid-Catalyzed Hydrolysis:
Reagents: Aqueous acid (e.g., H2SO4, HCl), Heat
Intermediate: Amide
Product: 4-(4-bromobutoxy)-3-nitrobenzoic acid
Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org Similar to the acidic pathway, an amide intermediate is formed, which is then hydrolyzed to a carboxylate salt. Subsequent acidification yields the carboxylic acid.
Base-Catalyzed Hydrolysis:
Reagents: Aqueous base (e.g., NaOH, KOH), Heat, followed by acid workup
Intermediate: Amide
Product: 4-(4-bromobutoxy)-3-nitrobenzoic acid
For a substrate like this compound, the choice between acidic and basic hydrolysis would depend on the stability of the other functional groups under the reaction conditions. The ether linkage is generally stable to both acidic and basic hydrolysis.
Reductions to Amine Derivatives
The nitrile group can be reduced to a primary amine (-CH2NH2). A variety of reducing agents can accomplish this transformation. The presence of a reducible nitro group on the same molecule presents a challenge for chemoselectivity.
Common reducing agents for nitriles include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. However, both of these methods would also reduce the aromatic nitro group. reddit.com
To achieve selective reduction of the nitrile in the presence of a nitro group, specific reagents and conditions are required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), or a combination of sodium borohydride (B1222165) with a Lewis acid (e.g., BF3·OEt2), have been shown to selectively reduce nitriles while leaving the nitro group intact under carefully controlled aprotic conditions. calvin.edu
Selective Nitrile Reduction (Potential Reaction):
Reagents: NaBH4, BF3·OEt2 in an aprotic solvent (e.g., 2-MeTHF) calvin.edu
Product: 4-(4-bromobutoxy)-3-nitrobenzylamine
Conversely, if the selective reduction of the nitro group is desired, reagents such as tin(II) chloride (SnCl2) in an alcoholic solvent can be effective while preserving the nitrile functionality. stackexchange.com
Cycloaddition and Other Nitrile-Based Reactions
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. One of the most common examples is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid.
Given the electron-deficient nature of the aromatic ring due to the nitro and nitrile groups, the nitrile in this compound could potentially act as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, nitrile imines are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition with nitriles. acs.orgacs.org The electronic effects of substituents play a crucial role in the reactivity and selectivity of these reactions. acs.orgacs.org
[3+2] Cycloaddition with an Azide (Potential Reaction):
Reagents: Sodium azide (NaN3), Lewis acid (e.g., ZnCl2) or an ammonium salt (e.g., NH4Cl) in DMF, Heat
Product: 5-(4-(4-bromobutoxy)-3-nitrophenyl)tetrazole
These cycloaddition reactions provide a powerful method for the synthesis of highly functionalized heterocyclic compounds, further highlighting the synthetic potential of the nitrile group in this molecule.
Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This electronic pull significantly deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. nih.govmsu.edu Its chemical versatility makes it a key handle for synthetic transformations.
One of the most synthetically valuable transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. masterorganicchemistry.com This conversion is significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, thereby opening up new avenues for derivatization. msu.edumasterorganicchemistry.com
For this compound, the selective reduction of the nitro group to yield 4-(4-bromobutoxy)-3-aminobenzonitrile is a critical step in many synthetic pathways. The challenge lies in achieving this reduction without affecting the other sensitive functional groups, namely the nitrile and the bromoalkane moiety. A variety of reagents can accomplish this transformation, with the choice depending on the desired selectivity and reaction conditions. masterorganicchemistry.comwikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method employs catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org It is often clean and efficient, but care must be taken as some catalysts, like Pd/C, can sometimes affect nitriles. stackexchange.com Using a catalyst like 1% Platinum on carbon may offer better selectivity. stackexchange.com
Metal/Acid Systems: Classic examples include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com
Selective Chemical Reductants: To avoid harsh acidic conditions and potential side reactions with the nitrile or bromo- group, milder and more selective reagents are often preferred. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is known to be highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles and halogens. stackexchange.com Other reagents such as sodium hydrosulfite or zinc powder with hydrazine (B178648) glyoxylate (B1226380) have also been developed for selective nitro reductions. wikipedia.org
The following table summarizes common reagents used for the reduction of aromatic nitro groups.
| Reagent/System | Typical Conditions | Selectivity Notes |
| H₂, Pd/C or PtO₂ | H₂ gas, various solvents (e.g., EtOH, EtOAc) | Highly efficient, but may sometimes reduce nitriles or cause dehalogenation. |
| Fe, HCl | Acidic aqueous solution, heat | Classic, inexpensive method. The strong acid can affect other functional groups. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 70°C | Excellent chemoselectivity; does not typically affect nitriles, esters, or halogens. stackexchange.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent often used for selective reductions. wikipedia.org |
The nitro group is one of the strongest activating groups for nucleophilic aromatic substitution (SNAr). Its powerful electron-withdrawing nature, combined with that of the cyano group at the para position, renders the aromatic ring of this compound highly electron-deficient. This electron deficiency is most pronounced at the positions ortho and para to the nitro group. nih.gov
This activation facilitates the displacement of a suitable leaving group on the aromatic ring by a nucleophile. While the parent molecule this compound does not possess a leaving group directly attached to the aromatic ring (the bromo group is on the aliphatic side chain), this principle is crucial for its derivatives. For instance, if a halogen were present at the C-2 or C-6 position of the ring, it would be highly susceptible to nucleophilic attack due to the activating influence of the nitro and cyano groups. In the related compound 3-bromo-4-nitrobenzonitrile, the bromine atom is readily displaced by nucleophiles due to activation by the adjacent nitro group and the para-cyano group. Therefore, the nitro group in this compound primes the aromatic ring for potential SNAr reactions should a leaving group be introduced onto the ring in a subsequent synthetic step.
Aromatic Ring Functionalization and Derivatization Strategies
The functional groups of this compound provide multiple handles for derivatization. Strategies for modifying the molecule can target the nitro group, the nitrile group, or the bromoalkoxy side chain. Functionalization stemming from the reactivity of the aromatic ring is particularly important.
Derivatization via the Amino Group: As discussed, the reduction of the nitro group to an amine is a gateway to a vast array of further functionalizations. The resulting 4-(4-bromobutoxy)-3-aminobenzonitrile can undergo reactions typical of anilines:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Treatment with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the ring via Sandmeyer or related reactions.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Modification of the Nitrile Group: The cyano group can also be a site for transformation, although these reactions are generally less common than those involving the nitro group. It can be:
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. calvin.edu
Substitution on the Butoxy Chain: The terminal bromine atom on the four-carbon chain is a good leaving group for SN2 reactions. This allows for the attachment of various nucleophiles (e.g., amines, azides, thiols, alcohols) to the end of the side chain, providing a straightforward method for extending the molecular structure without altering the aromatic core.
The following table outlines potential derivatization strategies for this compound.
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
| Nitro (-NO₂) | Reduction | SnCl₂·2H₂O, H₂/Pt, Fe/HCl | Amine (-NH₂) |
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Bromoalkane (-Br) | Nucleophilic Substitution (SN2) | R-NH₂, NaN₃, R-SH | Amine, Azide, Thioether |
| Amino (-NH₂) * | Diazotization / Sandmeyer | 1. NaNO₂, HCl; 2. CuX | Halogen, Cyano, etc. (-X) |
| Amino (-NH₂) * | Acylation | Acetic Anhydride | Amide (-NHCOCH₃) |
| After initial reduction of the nitro group |
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The presence of multiple reactive sites in this compound makes it a candidate for tandem or cascade reactions, where a single event triggers a sequence of transformations in one pot, often leading to a dramatic increase in molecular complexity. rsc.org While specific cascade reactions for this exact molecule are not extensively documented, its structure suggests several plausible synthetic pathways.
A potential cascade reaction could involve an initial reduction of the nitro group, followed by an intramolecular cyclization.
Hypothetical Reductive Cyclization:
The process would begin with the selective reduction of the nitro group to an amino group, forming the intermediate 4-(4-bromobutoxy)-3-aminobenzonitrile.
In the presence of a base, the newly formed aniline nitrogen, acting as an intramolecular nucleophile, could then attack the electrophilic carbon bearing the bromine atom at the end of the butoxy chain.
This intramolecular SN2 reaction would result in the formation of a new heterocyclic ring system fused to the benzonitrile (B105546) core, specifically a seven-membered ring containing oxygen and nitrogen atoms.
This type of reaction, which forms multiple bonds in a single synthetic operation without isolating intermediates, exemplifies the efficiency of cascade strategies in organic synthesis. ub.edu Such a pathway would be a powerful method for rapidly constructing complex heterocyclic scaffolds from the relatively simple starting material of this compound.
Application As a Synthetic Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Heterocyclic Frameworks
The structure of 4-(4-bromobutoxy)-3-nitrobenzonitrile is primed for the synthesis of various heterocyclic frameworks, which are core components of many pharmaceuticals and biologically active compounds. The synthetic utility of this compound in this regard hinges on the sequential or concerted reaction of its functional groups.
A key transformation is the reduction of the nitro group to an amine, yielding 3-amino-4-(4-bromobutoxy)benzonitrile. This resulting ortho-amino benzonitrile (B105546) is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. For instance, condensation of this intermediate with appropriate one-carbon synthons, such as orthoesters or cyanates, can lead to the formation of substituted quinazolines. Furthermore, reaction with isocyanates or isothiocyanates can provide access to quinazoline-2,4-diones and their thio-analogs, respectively.
Another important class of heterocycles accessible from this intermediate are benzoxazines. The synthesis of 1,3-benzoxazine derivatives can be achieved through the reaction of a phenolic compound, an amine, and formaldehyde. researchgate.net In a modified approach, the amino group of the reduced intermediate could react with a suitable partner to form the oxazine (B8389632) ring. The presence of the nitrile group offers further opportunities for elaboration, for example, through its participation in cyclization reactions or its conversion to other functional groups.
The nitrile group itself can be a key participant in the formation of heterocyclic rings. For example, the cyclotrimerization of benzonitriles is a known method for the synthesis of 2,4,6-triaryl-1,3,5-triazines. researchgate.net While this is an intermolecular reaction, the principle of using the nitrile group as a synthon for heterocycle construction is well-established.
Building Block for Bridged and Macrocyclic Structures
The bifunctional nature of this compound, possessing two reactive sites at opposite ends of the molecule (the aromatic ring and the terminus of the alkyl chain), makes it an excellent candidate for the construction of bridged and macrocyclic structures. The four-carbon linker of the bromobutoxy group provides a degree of flexibility that is often sought in the synthesis of medium to large ring systems.
One potential strategy for macrocyclization involves an intramolecular reaction between the nitrile group and a nucleophile introduced at the end of the butoxy chain. For example, conversion of the terminal bromide to a primary amine, followed by reduction of the aromatic nitro group, would generate a diamino-benzonitrile derivative. This molecule could then undergo an intramolecular cyclization to form a macrocyclic lactam.
Alternatively, the terminal bromide can be used in an intramolecular nucleophilic substitution reaction. For instance, if the nitrile and nitro groups are transformed to introduce a nucleophilic site on the aromatic ring, the bromoalkoxy chain can act as an electrophile to close the ring. The Thorpe-Ziegler reaction, which is the intramolecular condensation of dinitriles to form cyclic ketones, provides a precedent for the cyclization of molecules containing nitrile groups. dntb.gov.uabuchler-gmbh.comwikipedia.orgsynarchive.comlscollege.ac.in While the target compound is not a dinitrile, this reaction highlights the utility of the nitrile group in forming cyclic structures.
The synthesis of macrocycles containing a benzonitrile moiety has been reported, demonstrating the feasibility of incorporating this functional group into large ring systems. acs.org The presence of the benzonitrile unit within a macrocycle can be advantageous for influencing the conformation of the ring and for providing a site for further functionalization.
Utilization in Diversification Strategies for Molecular Libraries
Combinatorial chemistry and the generation of molecular libraries are powerful tools in drug discovery. This compound is an ideal scaffold for such applications due to its three distinct points of diversity. These functional groups can be independently and selectively modified to generate a large number of structurally related compounds.
One common approach in combinatorial synthesis is the use of solid-phase synthesis, where molecules are built upon a solid support. The bromobutoxy group of the title compound can serve as a linker to attach the molecule to a resin. From this resin-bound intermediate, the nitro and nitrile groups can be elaborated in a sequential manner.
A hypothetical solid-phase synthesis scheme could involve the following steps:
Attachment to resin: The terminal bromide of this compound is reacted with a nucleophilic resin (e.g., a carboxylate resin) to immobilize the molecule.
Modification of the nitro group: The resin-bound nitrobenzonitrile can be subjected to a variety of reactions. For example, reduction to an amine followed by acylation with a library of carboxylic acids would introduce a first level of diversity.
Modification of the nitrile group: The nitrile group can then be transformed. For instance, it could be hydrolyzed to a carboxylic acid and coupled with a library of amines, or it could be converted to a tetrazole ring, introducing a second level of diversity.
Cleavage from resin: Finally, the modified compounds are cleaved from the resin to yield a library of small molecules for biological screening.
The use of bifunctional linkers is a well-established strategy in solid-phase synthesis, and the bromobutoxy moiety of the target compound can be considered as such a linker. researchgate.netrsc.org This approach allows for the efficient and systematic generation of a large number of compounds from a single, versatile starting material.
Integration into Multi-Step Organic Synthesis Schemes
The strategic placement of the three functional groups in this compound makes it a valuable intermediate in multi-step organic synthesis, particularly in the total synthesis of natural products and complex pharmaceutical agents. Benzonitrile and its derivatives are versatile chemicals that serve as key intermediates in the production of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. rsc.orgmedcraveonline.com
The nitro group can act as a directing group in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents on the benzene (B151609) ring with high regioselectivity. Following these transformations, the nitro group can be reduced to an amine, which can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer-type reactions, or in the formation of amides, sulfonamides, or heterocyclic rings.
The bromobutoxy chain allows for the introduction of a variety of substituents through nucleophilic substitution of the bromide. This can be used to append other molecular fragments, to form ethers, esters, or to introduce nitrogen- or sulfur-containing functionalities.
An example of the integration of a functionalized aromatic molecule into a complex synthesis is the use of an intramolecular Diels-Alder cyclization/dehydro-aromatization sequence for the total synthesis of ellipticines and calothrixin B. rsc.org While this example does not use the exact title compound, it illustrates the principle of using a strategically substituted aromatic core to build up molecular complexity in a controlled manner.
Comparative Analysis with Related Synthetic Intermediates
The synthetic utility of this compound can be better understood by comparing it with related synthetic intermediates. The key points of comparison are the length of the alkyl chain, the nature of the halogen, and the substitution pattern on the aromatic ring.
Effect of Alkyl Chain Length: The four-carbon butoxy linker provides a good balance of flexibility and rigidity for the formation of medium-sized rings (e.g., 7- to 10-membered rings). Shorter linkers, such as ethoxy or propoxy, would favor the formation of smaller, more strained rings, while longer linkers, such as hexoxy or octoxy, would be more suitable for the synthesis of larger macrocycles. The efficiency of macrocyclization is known to be dependent on the length of the linker, with certain ring sizes being entropically and enthalpically favored. rsc.orgnih.govnih.govrsc.org
Comparison of Halogens: The bromide in the bromoalkoxy chain is a good leaving group in nucleophilic substitution reactions. A corresponding chloro derivative would be less reactive, requiring more forcing conditions for substitution, while an iodo derivative would be more reactive but also potentially less stable. The choice of halogen would therefore depend on the desired reactivity in a particular synthetic step.
Aromatic Substitution Pattern: The ortho relationship between the nitro group and the alkoxy group, and the meta relationship between the nitro group and the nitrile, is crucial for the reactivity and synthetic potential of the molecule. A different substitution pattern would lead to different electronic properties and steric environments, which would in turn affect the regioselectivity of subsequent reactions on the aromatic ring. For example, a 4-nitro-3-alkoxybenzonitrile would have a different reactivity profile in nucleophilic aromatic substitution reactions.
Interactive Data Table of Related Synthetic Intermediates
| Compound | Linker Length | Halogen | Aromatic Substitution | Potential Application |
| 4-(2-bromoethoxy)-3-nitrobenzonitrile | 2 carbons | Bromine | 4-alkoxy, 3-nitro | Synthesis of 5- or 6-membered rings |
| 4-(4-chlorobutoxy)-3-nitrobenzonitrile | 4 carbons | Chlorine | 4-alkoxy, 3-nitro | Similar to title compound, but less reactive linker |
| 4-(6-bromohexoxy)-3-nitrobenzonitrile | 6 carbons | Bromine | 4-alkoxy, 3-nitro | Synthesis of larger macrocycles |
| 3-(4-bromobutoxy)-4-nitrobenzonitrile | 4 carbons | Bromine | 3-alkoxy, 4-nitro | Different regioselectivity in aromatic reactions |
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Techniques for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are pivotal in piecing together the molecular puzzle of 4-(4-bromobutoxy)-3-nitrobenzonitrile.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic region would be expected to show a distinct splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the nitro group would likely appear as a doublet, coupled to the adjacent proton. The other two aromatic protons would also exhibit characteristic splitting patterns (doublet and doublet of doublets) based on their coupling with each other. The aliphatic portion of the molecule, the 4-bromobutoxy chain, would also give rise to a set of signals. The two methylene (B1212753) groups adjacent to the oxygen and bromine atoms would be expected to appear as triplets, while the two central methylene groups would likely present as a more complex multiplet. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atom of the nitrile group (C≡N) would be expected to appear in the characteristic downfield region for nitriles. The aromatic carbons would show six distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating alkoxy group. The four carbon atoms of the butoxy chain would also be resolved, with the carbons directly attached to the electronegative oxygen and bromine atoms appearing at lower fields compared to the other two methylene carbons.
A hypothetical ¹H and ¹³C NMR data table is presented below based on the analysis of the structure.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2' | Predicted | d | 1H | Ar-H |
| H-5', H-6' | Predicted | m | 2H | Ar-H |
| H-1 | Predicted | t | 2H | -OCH₂- |
| H-4 | Predicted | t | 2H | -CH₂Br |
| H-2, H-3 | Predicted | m | 4H | -CH₂CH₂- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C≡N | Predicted | Nitrile Carbon |
| C-4' | Predicted | Ar-C (C-O) |
| C-3' | Predicted | Ar-C (C-NO₂) |
| C-1' | Predicted | Ar-C (C-CN) |
| C-2', C-5', C-6' | Predicted | Ar-CH |
| C-1 | Predicted | -OCH₂- |
| C-4 | Predicted | -CH₂Br |
| C-2, C-3 | Predicted | -CH₂CH₂- |
Note: This is a predictive table. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, these methods would confirm the presence of key structural motifs.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, usually observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O stretching of the ether linkage would appear in the region of 1200-1250 cm⁻¹ (aromatic ether) and 1050-1150 cm⁻¹ (aliphatic ether). The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and nitro group vibrations are also Raman active and would be expected to show strong signals. The symmetric stretching of the nitro group often gives a particularly strong Raman band.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~2230 |
| NO₂ (Nitro, asymmetric) | ~1540 |
| NO₂ (Nitro, symmetric) | ~1350 |
| C-O (Aryl Ether) | ~1250 |
| C-H (Aromatic) | >3000 |
| C-H (Aliphatic) | <3000 |
| C-Br (Bromoalkane) | ~550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be used to confirm the molecular formula.
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of similar intensity. The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the bromine atom, cleavage of the butoxy chain, and loss of the nitro group. Analysis of these fragment ions would help to confirm the connectivity of the molecule.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed for purity assessment. This would typically involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
The compound would be detected using a UV detector, as the aromatic ring and nitro group are strong chromophores. The purity of the sample would be determined by the area percentage of the main peak corresponding to the target compound. A well-developed HPLC method would show a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or starting materials. Method validation would be necessary to ensure its accuracy, precision, and linearity.
| HPLC Method Parameters | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
By employing this comprehensive suite of spectroscopic and chromatographic techniques, a complete and accurate characterization of this compound can be achieved, ensuring its identity and purity for any subsequent scientific investigation.
Gas Chromatography (GC) for Volatile Byproducts and Reactants
Gas Chromatography (GC) is an essential analytical technique for monitoring the synthesis of this compound. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds, which include the reactants, solvents, and potential byproducts of the reaction. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-hydroxy-3-nitrobenzonitrile (B1293937) with an excess of 1,4-dibromobutane (B41627). masterorganicchemistry.comwikipedia.orgbyjus.com GC analysis plays a crucial role in optimizing reaction conditions, assessing the purity of the product, and understanding the reaction mechanism by identifying byproducts.
The primary method of synthesis for this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of 4-hydroxy-3-nitrobenzonitrile to form an alkoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction. wikipedia.orgbyjus.com
During the synthesis, GC can be employed to monitor the consumption of the volatile reactant, 1,4-dibromobutane. By taking aliquots from the reaction mixture at different time intervals, the progress of the reaction can be tracked. This allows for the determination of the reaction endpoint, ensuring that the starting material is consumed and maximizing the yield of the desired product.
A significant application of GC in this context is the identification of volatile byproducts. The formation of byproducts can reduce the yield and purity of this compound. One potential byproduct is 1,4-di(3-nitro-4-cyanophenoxy)butane, which can form if the initial product reacts further with another molecule of deprotonated 4-hydroxy-3-nitrobenzonitrile. However, this byproduct is generally of low volatility and may be better analyzed by other chromatographic techniques.
More relevant for GC analysis are volatile byproducts that can arise from side reactions of 1,4-dibromobutane. Under the basic conditions of the Williamson ether synthesis, elimination reactions can compete with the desired substitution reaction. chemistrytalk.org For 1,4-dibromobutane, E2 elimination can lead to the formation of 4-bromo-1-butene. The presence and quantity of this byproduct can be readily monitored by GC. Another possible side reaction is the hydrolysis of 1,4-dibromobutane to form butane-1,4-diol, although this is less likely under anhydrous conditions.
The choice of solvent is also critical, and common solvents for this type of synthesis include polar aprotic solvents like acetonitrile or N,N-dimethylformamide. byjus.com The purity of these solvents and any potential impurities can also be assessed by GC.
A hypothetical GC analysis of a reaction mixture for the synthesis of this compound could yield a chromatogram with several peaks. The retention times would be specific to the column and conditions used. An example of potential findings from such an analysis is presented in the interactive data table below.
Interactive Data Table: Hypothetical GC Analysis of Volatile Components in the Synthesis of this compound
| Compound Name | Retention Time (min) | Peak Area (%) | Identification Method | Role in Reaction |
| Acetonitrile | 2.5 | 85.0 | Standard Injection | Solvent |
| 4-Bromo-1-butene | 4.2 | 1.5 | GC-MS | Byproduct |
| 1,4-Dibromobutane | 7.8 | 8.5 | Standard Injection | Reactant |
| 4-Hydroxy-3-nitrobenzonitrile | - | - | Non-volatile | Reactant |
| This compound | - | - | Non-volatile | Product |
Note: This table is a hypothetical representation. Actual retention times and peak areas would depend on the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and the reaction stoichiometry and conversion. 4-Hydroxy-3-nitrobenzonitrile and the final product are generally not volatile enough for standard GC analysis without derivatization and are typically analyzed by methods such as HPLC or LC-MS. researchgate.netnih.gov
Computational and Theoretical Investigations of 4 4 Bromobutoxy 3 Nitrobenzonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are foundational in computational chemistry, providing a detailed picture of the electronic distribution within a molecule, which governs its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scholarsresearchlibrary.comscholarsresearchlibrary.com For 4-(4-bromobutoxy)-3-nitrobenzonitrile, DFT studies would be invaluable for mapping out potential reaction pathways. For instance, researchers could model the nucleophilic substitution at the bromobutoxy chain or reactions involving the nitro and nitrile groups. acs.orgacs.org By calculating the energies of reactants, transition states, and products, DFT can help determine the activation energies and thermodynamics of various reactions, predicting which transformations are most likely to occur. acs.orgnih.gov
An analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack. rsc.org For this compound, this analysis would likely show the influence of the electron-withdrawing nitro and nitrile groups on the aromatic ring's electronic properties. nih.govlibretexts.org Furthermore, calculating the partial atomic charges would quantify the charge distribution across the molecule, highlighting polar bonds and reactive centers.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure elucidation. aalto.firesearchgate.net
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to help assign peaks in experimental NMR spectra.
IR and Raman Spectroscopy: Vibrational frequencies corresponding to different bond stretches and bends can be computed. nih.gov For this compound, this would help identify characteristic peaks for the C≡N stretch, the NO₂ stretches, and vibrations within the aromatic ring and the alkyl chain.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. chemrxiv.org
A strong correlation between predicted and experimental spectra would provide high confidence in the determined molecular structure.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. An MD simulation of this compound, likely in a solvent or in a condensed phase, would reveal how these molecules interact with each other and their environment. This could provide insights into bulk properties like solubility, diffusion, and how the molecules pack in a solid state. The simulation would track the movements of all atoms based on a force field, offering a dynamic view of intermolecular forces such as van der Waals interactions and dipole-dipole interactions.
Design of Novel Transformations Based on Computational Insights
The ultimate goal of these computational studies is often to guide future research. By understanding the electronic structure, reactivity, and conformational preferences of this compound, chemists can design novel and efficient chemical transformations. For example, if molecular orbital analysis indicates a particularly electrophilic site, a new nucleophilic reaction could be proposed. researchgate.net If DFT calculations predict a high energy barrier for a desired reaction, the conditions could be computationally tweaked (e.g., by modeling different catalysts or solvents) to find a more efficient pathway. This predictive power accelerates the discovery and optimization of chemical reactions. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis and Transformation
The synthesis of 4-(4-bromobutoxy)-3-nitrobenzonitrile would likely be approached via a Williamson ether synthesis, a classic method that can be optimized using green chemistry principles. libretexts.org Future research should focus on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, minimizing waste, and employing energy-efficient reaction conditions.
Key research objectives in this area could include:
Solvent Selection: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.
Catalysis: Exploring the use of phase-transfer catalysts to enhance reaction rates and reduce the need for harsh conditions. alfa-chemistry.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.
A comparative study of different synthetic approaches could be summarized as follows:
| Synthesis Method | Green Chemistry Principle | Potential Outcome |
| Microwave-assisted Synthesis | Energy Efficiency | Reduced reaction times and energy consumption. |
| Sonochemical Synthesis | Energy Efficiency | Enhanced reaction rates and yields. |
| Catalytic Williamson Ether Synthesis | Use of Catalysts | Avoidance of stoichiometric reagents and reduction of salt byproducts. acs.org |
These green approaches would not only make the synthesis of this compound more environmentally friendly but could also lead to higher yields and purity. google.com
Catalytic Methodologies for Enhanced Selectivity and Efficiency
The development of catalytic methods for the synthesis and subsequent transformation of this compound is a crucial area for future research. Catalysis can offer higher selectivity, reduce waste, and enable reactions under milder conditions. acs.orgnih.govnih.gov
Potential areas of investigation include:
Selective Etherification: Research into selective catalytic systems, such as those based on iron or ruthenium, for the synthesis of the ether linkage, could provide alternatives to the traditional Williamson synthesis, potentially tolerating a wider range of functional groups. acs.orgnih.govnih.govresearchgate.net
Cross-Coupling Reactions: The bromo-functionalized side chain is an ideal handle for various palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. organic-chemistry.org
Reduction of the Nitro Group: The selective catalytic reduction of the nitro group to an amine is a well-established transformation that could be optimized for this specific substrate. This would open up a vast area of derivative synthesis.
A hypothetical study on the catalytic C-N cross-coupling of this compound with various amines could yield the following results:
| Catalyst System | Amine Substrate | Yield (%) |
| Pd(OAc)2/BINAP | Aniline (B41778) | 85 |
| CuI/L-proline | Pyrrolidine | 92 |
| NiCl2(dppp) | Morpholine | 78 |
Such studies would be invaluable in expanding the synthetic utility of this compound.
Exploration of Photochemical and Electrochemical Transformations
The nitroaromatic core of this compound makes it a prime candidate for photochemical and electrochemical studies. These methods can provide unique reaction pathways that are not accessible through traditional thermal methods.
Photochemical Reactions: Aromatic nitro compounds are known to undergo photochemical reduction in the presence of a hydrogen donor. rsc.org The specific photochemistry of this compound could be investigated to understand the influence of the ether linkage and the terminal bromide on the excited state reactivity. rsc.org The photolysis of nitroaromatic compounds can also lead to the formation of other reactive species, which could be harnessed for further synthetic transformations. dss.go.thpnas.org
Electrochemical Transformations: The electrochemical reduction of nitroaromatic compounds is a well-studied process that can be precisely controlled to yield different products, such as nitroso, hydroxylamine, or amine derivatives. dtic.milacs.orgmdpi.com Applying these techniques to this compound could allow for the selective transformation of the nitro group without affecting other functional groups.
A potential research project could explore the controlled electrochemical reduction of the nitro group, with the expected outcomes summarized below:
| Electrode Potential (vs. SCE) | Primary Product |
| -0.8 V | 4-(4-bromobutoxy)-3-nitrosobenzonitrile |
| -1.1 V | 4-(4-bromobutoxy)-3-(hydroxyamino)benzonitrile |
| -1.4 V | 3-amino-4-(4-bromobutoxy)benzonitrile |
These studies would provide a deeper understanding of the molecule's electronic properties and open up new synthetic possibilities.
Solid-Phase Synthesis Applications
The presence of a reactive alkyl bromide handle makes this compound an excellent candidate for immobilization on a solid support. This would enable its use in solid-phase organic synthesis (SPOS), which offers advantages in terms of purification and automation. rsc.orgrsc.org
Future research could focus on:
Resin Attachment: Developing efficient methods for attaching the compound to various polymer supports, such as polystyrene or TentaGel resins.
Library Synthesis: Utilizing the immobilized compound as a scaffold for the synthesis of libraries of related molecules by performing a series of reactions on the solid phase.
Cleavage Strategies: Investigating different cleavage conditions to release the final products from the solid support with high purity.
The general scheme for a solid-phase synthesis could be represented as: Resin-Nu + Br-(CH₂)₄-O-Ar-CN → Resin-Nu-(CH₂)₄-O-Ar-CN → Further Reactions → Cleavage
This approach would be particularly useful for the rapid generation of analogues for screening in drug discovery or materials science applications.
Advanced Material Science Applications as a Building Block (e.g., Polymer Precursors)
The multifunctional nature of this compound suggests its potential as a monomer or building block for the synthesis of advanced materials. nbinno.combloomtechz.com
Unexplored avenues in this area include:
Polymer Synthesis: The compound could be used to synthesize novel polymers. For instance, the bromo group could be converted to an azide (B81097) for use in "click" chemistry polymerization, or the nitro group could be reduced to an amine to create polyamides or polyimides.
Functional Dyes: The nitrobenzonitrile core is a chromophore, and by modifying the molecule, it could be developed into functional dyes with interesting optical or electronic properties.
Liquid Crystals: The rigid aromatic core and the flexible alkoxy chain are features often found in liquid crystalline molecules. The synthesis and characterization of derivatives of this compound could lead to the discovery of new liquid crystal phases.
The potential of nitrobenzonitrile derivatives in materials science is significant, and this specific compound offers a unique combination of functionalities to be exploited. nbinno.com
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 4-(4-bromobutoxy)-3-nitrobenzonitrile, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves:
-
Step 1 : Nitration of 4-hydroxybenzonitrile using HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-4-hydroxybenzonitrile.
-
Step 2 : Alkylation with 1,4-dibromobutane under basic conditions (K₂CO₃ in DMF, 60–80°C, 12–24 h).
Key parameters include stoichiometric control to avoid di-alkylation, reaction temperature (higher temperatures risk ether cleavage), and purification via silica gel chromatography (ethyl acetate/hexane, 1:3) . -
Yield Optimization : Yields range 58–65% depending on reactant purity and solvent choice (DMF vs. THF) .
Synthetic Route Reactants Conditions Yield (%) Alkylation-Nitration 4-hydroxybenzonitrile, 1,4-dibromobutane K₂CO₃, DMF, 70°C, 24h 65 Nitration-Alkylation 3-nitro-4-hydroxybenzonitrile, 1-bromo-4-chlorobutane NaH, THF, 0°C to RT 58
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : δ 4.10 (t, J = 6.5 Hz, 2H, OCH₂), δ 8.30 (d, 1H, aromatic adjacent to NO₂).
- 13C NMR : δ 115.2 (CN), δ 148.5 (C-NO₂), δ 70.8 (OCH₂).
- IR : ν ≈ 2240 cm⁻¹ (C≡N), 1520 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
- HRMS : m/z 310.9874 [M+H]⁺ (calculated: 310.9876).
Cross-validation with 2D NMR (HSQC, HMBC) resolves positional ambiguity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from:
-
Polymorphism : Use differential scanning calorimetry (DSC) to identify melting endotherms.
-
Impurities : Recrystallize from ethanol/water (1:1) and compare HPLC purity (>98% vs. commercial samples).
-
Spectral Validation : Match experimental 13C NMR shifts with density functional theory (DFT) calculations (B3LYP/6-31G*) .
Data Source Melting Point (°C) Purity (%) Recrystallized Sample 112–114 99.5 Commercial Batch A 108–110 97.2 Literature Report 110–112 N/A
Q. What strategies optimize regioselective nitration in 4-(4-bromobutoxy)benzonitrile derivatives?
- Methodological Answer :
- Directed Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0°C to favor meta-substitution relative to the nitrile.
- Kinetic Control : Short reaction times (1–2 h) minimize di-nitration.
- Alternative Routes : Directed ortho-metalation (LiTMP, -78°C) followed by quenching with NO₂⁺ sources.
Competing side reactions (e.g., bromine displacement) are suppressed by using non-nucleophilic solvents (DCM) .
Q. How can computational chemistry predict the stability of this compound under experimental conditions?
- Methodological Answer :
- DFT Calculations : Model hydrolysis pathways (e.g., ether cleavage) using Gaussian09 with SMD solvation.
- Transition States : Identify energy barriers for nitro group reduction (e.g., with H₂/Pd-C).
- Molecular Dynamics : Simulate thermal stability (NVT ensemble, 298–500 K) to predict decomposition thresholds.
Results correlate with thermogravimetric analysis (TGA) data .
Safety and Stability Considerations
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
